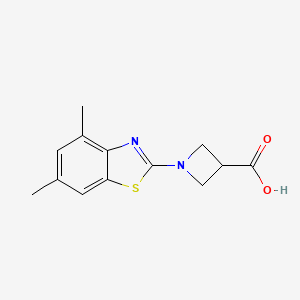

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-7-3-8(2)11-10(4-7)18-13(14-11)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSQGHJHNKQWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N3CC(C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically follows a convergent approach involving:

Formation of the benzothiazole core : This is generally achieved by cyclization of substituted anilines with sulfur sources or by condensation reactions involving 2-aminothiophenols and appropriate aldehydes or acids.

Introduction of the azetidine ring : The azetidine moiety (a four-membered nitrogen-containing ring) is commonly constructed via cyclization reactions involving haloacetamides or haloacetates with amines or by ring closure of appropriate amino acid derivatives.

Attachment of the carboxylic acid group at the 3-position of azetidine : This is often accomplished by using azetidine-3-carboxylic acid derivatives or by functional group transformations post ring formation.

Detailed Preparation Routes

Benzothiazole Ring Synthesis

Starting materials such as 4,6-dimethyl-2-aminothiophenol are subjected to cyclization with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions to form the 4,6-dimethyl-1,3-benzothiazole core.

The presence of methyl substituents at the 4 and 6 positions is maintained by using appropriately substituted starting materials.

Coupling and Final Assembly

The benzothiazole nitrogen at position 2 is alkylated or acylated with the azetidine-3-carboxylic acid moiety under controlled conditions, often employing base catalysis or coupling reagents to facilitate bond formation.

Reaction conditions such as solvent choice (e.g., polar aprotic solvents), temperature control, and catalysts (e.g., triethylamine) are optimized to maximize yield and purity.

Representative Synthetic Procedure (Literature-Inspired)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4,6-dimethyl-1,3-benzothiazole | 4,6-dimethyl-2-aminothiophenol + aldehyde or acid derivative, acidic cyclization | Yields benzothiazole core |

| 2 | Preparation of azetidine-3-carboxylic acid intermediate | Halo-substituted amino acid cyclization or commercial azetidine-3-carboxylic acid | Provides azetidine ring with carboxylic acid |

| 3 | Coupling benzothiazole with azetidine | Nucleophilic substitution or amide coupling, base catalyst (e.g., triethylamine), solvent (e.g., dichloromethane) | Forms this compound |

Analytical and Optimization Data

Purity and Structural Confirmation : Characterization is typically confirmed by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. The molecular formula is C13H14N2O2S with a molecular weight of 262.33 g/mol.

Yield Optimization : Reaction temperature, solvent polarity, and catalyst/base concentration are critical parameters. For example, refluxing in polar aprotic solvents with triethylamine often improves coupling efficiency.

Safety and Handling : The compound is sensitive to moisture and should be stored sealed at 2-8°C to maintain stability.

Comparative Table of Related Benzothiazole-Azetidine Derivatives Synthesis

Research Findings and Notes

The benzothiazole ring formation is a well-established procedure with high regioselectivity when starting from substituted aminothiophenols.

Azetidine ring synthesis and functionalization require careful control of reaction conditions due to ring strain and potential side reactions.

Coupling efficiency between benzothiazole and azetidine moieties can be improved by using coupling reagents or bases that promote nucleophilic substitution.

The presence of methyl groups at positions 4 and 6 on the benzothiazole ring influences the electronic properties and steric hindrance, which can affect coupling reactions and final compound stability.

Alternative synthetic routes involving Schiff base intermediates and subsequent cyclization have been reported for related azetidinone derivatives, suggesting potential applicability for this compound as well.

Análisis De Reacciones Químicas

Types of Reactions

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- LNCaP (prostate carcinoma)

- Caco-2 (colorectal adenocarcinoma)

The mechanism of action appears to involve interaction with DNA and bovine serum albumin (BSA), suggesting that the compound may disrupt critical cellular processes necessary for cancer cell survival and proliferation .

Molecular Docking Studies

Molecular docking studies indicate that this compound has a high binding affinity to specific protein targets involved in cancer progression. These studies provide insights into how the compound may exert its effects at the molecular level, potentially leading to the development of new anticancer therapies .

Synthesis and Evaluation

A comprehensive study conducted by Göktürk et al. involved synthesizing derivatives of this compound and evaluating their biological activities. The study utilized various techniques such as NMR spectroscopy and X-ray diffraction to confirm the structural integrity of synthesized compounds. The anticancer activity was assessed using the MTT assay, revealing promising results against multiple cancer cell lines .

Interaction with Biological Molecules

Another significant aspect of research focuses on the interaction of this compound with DNA and proteins. These interactions are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications. Studies have shown that this compound can bind effectively to DNA, leading to conformational changes that may inhibit replication processes in cancer cells .

Mecanismo De Acción

The mechanism of action of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Azetidine-3-Carboxylic Acid Derivatives

Structural Analogues and Substituent Effects

The target compound can be compared to other azetidine-3-carboxylic acid derivatives based on substituents, functional groups, and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Diversity : The target compound’s benzothiazole group distinguishes it from simpler azetidine derivatives (e.g., 36476-78-5). This substitution likely improves lipophilicity and π-π stacking interactions in biological targets.

Functional Group Impact: The Boc-protected derivative (142253-55-2) is synthetically versatile but lacks the benzothiazole’s electronic effects. Fluorinated analogs (e.g., 1228581-12-1) exhibit enhanced stability and bioavailability compared to non-fluorinated counterparts.

Rigidity vs. Flexibility : Cyclobutane-based analogs (e.g., 332187-56-1) offer different conformational constraints compared to azetidine, affecting target binding kinetics.

Physicochemical and Pharmacokinetic Properties

- Solubility : The carboxylic acid group in azetidine derivatives generally improves aqueous solubility, but the hydrophobic benzothiazole ring may reduce it compared to unsubstituted azetidine-3-carboxylic acid.

- Metabolic Stability : Fluorinated derivatives (e.g., 1228581-12-1) resist oxidative metabolism, whereas the target compound’s benzothiazole may undergo hepatic sulfonation or methylation.

- Bioactivity: Benzothiazoles are known for antimicrobial and antitumor activity; the target compound may share these properties but requires validation.

Actividad Biológica

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS Number: 1283109-11-4) is a compound of interest in medicinal chemistry due to its potential biological activities. The benzothiazole moiety is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C13H14N2O2S

- Molecular Weight : 262.33 g/mol

- Structure : The structural framework includes a benzothiazole ring fused with an azetidine ring, contributing to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the benzothiazole class. For example:

- Cytotoxicity : Compounds with a similar structure demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies revealed IC50 values in the micromolar range against breast cancer (MCF-7), leukemia (CEM-13), and melanoma (MEL-8) cell lines .

The mechanism of action for benzothiazole derivatives often involves:

- Induction of Apoptosis : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

Antimicrobial Activity

The compound's benzothiazole structure is also associated with antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against bacterial strains and fungi.

Case Studies

Several studies have explored the biological activities of benzothiazole derivatives:

- Study on Antimalarial Activity : Research indicated that azetidine derivatives could inhibit Plasmodium falciparum, demonstrating low toxicity towards human cells at effective concentrations .

- Synthesis and Evaluation : A series of benzothiazole amide derivatives were synthesized and evaluated for hemostatic activity. Some derivatives exhibited significant effects on coagulation pathways .

Q & A

Basic: What are the common synthetic routes for 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves coupling a 4,6-disubstituted benzothiazole diazonium salt with an azetidine-carboxylic acid precursor. For example:

- Diazotization and coupling : A 4,6-dimethylbenzothiazole-2-amine is diazotized using NaNO₂/HCl at 0–5°C, followed by coupling with 2-hydroxy-4-substituted benzoic acid derivatives in alkaline conditions (e.g., 10% NaOH). The product is precipitated and recrystallized from dioxane .

- Azetidine ring formation : Azetidine-3-carboxylic acid (HY-Y0530) is synthesized via Boc-protection strategies, followed by deprotection with TFA. Coupling to the benzothiazole moiety may use EDCI/HOBT-mediated amidation .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

- Elemental analysis : C.H.N. analysis confirms stoichiometry (e.g., deviations <0.4% for C, H, N) .

- UV-Vis spectroscopy : λₘₐₐ values (e.g., 340–380 nm in DMF) indicate conjugation between the benzothiazole and azetidine-carboxylic acid moieties .

- NMR and MS : ¹H NMR (e.g., δ 1.2–3.5 ppm for methyl groups, δ 4.0–5.0 ppm for azetidine protons) and ESI-MS (e.g., [M+H]⁺ at m/z 305) verify structural integrity .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the azetidine ring .

- Disposal : Follow institutional guidelines for hazardous organic waste. Neutralize acidic residues with NaHCO₃ before disposal .

Advanced: How can researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer:

- Cross-validation : Use complementary techniques (e.g., ¹³C NMR for carbons adjacent to electronegative groups, HRMS for exact mass).

- Solvent effects : Replicate experiments in solvents like DMSO-d₆ or CDCl₃ to assess peak splitting variations (e.g., azetidine ring protons are solvent-sensitive) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., confirming substitution at the benzothiazole 2-position) .

Advanced: What strategies optimize coupling reactions involving benzothiazole derivatives?

Methodological Answer:

- pH control : Maintain alkaline conditions (pH 10–12) during diazonium coupling to stabilize the intermediate and prevent side reactions .

- Temperature modulation : Perform reactions at 0–5°C to suppress decomposition of diazonium salts .

- Catalytic additives : Use NaOAc (0.1 mol) in acetic acid reflux to enhance azo bond formation yields (e.g., 65–76% for analogous compounds) .

Advanced: How can bioactivity studies differentiate this compound from structural analogs?

Methodological Answer:

- SAR studies : Compare activity against analogs (e.g., N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide) in enzyme inhibition assays.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., ATP-binding sites) .

Advanced: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Purification bottlenecks : Replace silica column chromatography with recrystallization (e.g., DMF/acetic acid mixtures) for higher throughput .

- Degradation pathways : Monitor azetidine ring stability under varying pH and temperature using accelerated stability testing (ICH Q1A guidelines) .

- Yield optimization : Employ flow chemistry for diazotization steps to improve reproducibility and reduce reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.